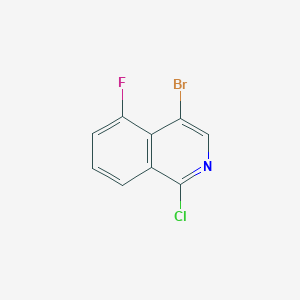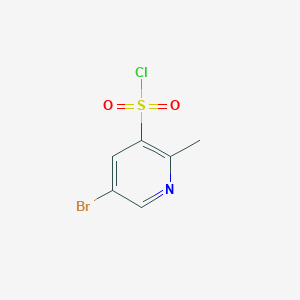
4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde
Vue d'ensemble
Description
The compound “4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde” likely contains a morpholine group, which is a common motif in many biologically active compounds . Morpholine is a heterocyclic amine known for its versatility and reactivity.
Synthesis Analysis
While specific synthesis methods for “4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde” are not available, morpholine derivatives are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A recent study described the synthesis of substituted morpholines through a sequence of coupling, cyclization, and reduction reactions .
Molecular Structure Analysis
The molecular structure of “4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde” can be inferred from related compounds. Morpholine contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .
Chemical Reactions Analysis
The chemical reactivity of morpholine-containing compounds has been explored in various studies. For example, acid hydrolysis of 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles resulted in substituted benzoic acids .
Applications De Recherche Scientifique
Anticancer Agents
The compound is used in the synthesis of novel 2,4-dianilinopyrimidine derivatives, which have been identified as potential FAK inhibitors and anticancer agents . Specifically, compound 8a, which contains 4-(Morpholinomethyl)phenyl, displayed potent anti-FAK activity and selective antiproliferative effects against H1975 and A431 cells . It also induced apoptosis in a dose-dependent manner, arrested the cells in S/G2 phase, and inhibited the migration of H1975 cells .
FAK Inhibitors
Focal adhesion kinase (FAK) is responsible for the development and progression of various malignancies . The compound is used in the design of novel FAK inhibitors, which could potentially be used as therapeutic agents in the treatment of various cancers .
Molecular Docking
The compound is used in molecular docking studies to elucidate its possible binding modes with FAK . This helps in understanding the interaction of the compound with the enzyme, which is crucial in drug design and development .
Legumain Inhibitors
An in silico evaluation was performed to investigate the potential inhibitory activity of the synthesized products against human legumain (AEP) enzymes . The molecular docking study suggests that all compounds interact with the three enzymes with moderate to high affinity .
Cholinesterase Inhibitors
The compound is also evaluated for its potential inhibitory activity against cholinesterases (AChE and BuChE) enzymes . These enzymes are involved in the progression of Alzheimer’s disease, and their inhibition could potentially lead to therapeutic interventions for the disease .
Drug-likeness Properties
Most of the synthesized compounds displayed promising pharmacokinetic and drug-likeness properties . This makes them potential candidates for further development into therapeutic agents .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(morpholin-4-ylmethyl)-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-8-10-5-9(6-11-10)7-12-1-3-14-4-2-12/h5-6,8,11H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQUVWAXOLMNRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine](/img/structure/B1449233.png)

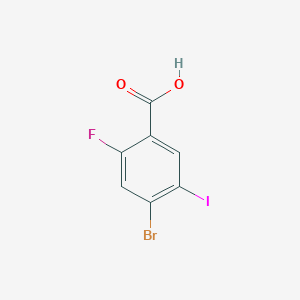
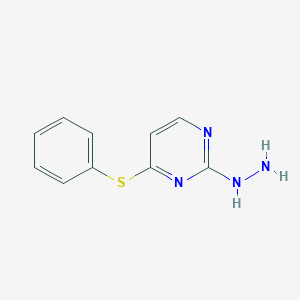
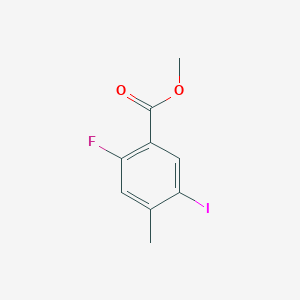
![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B1449241.png)
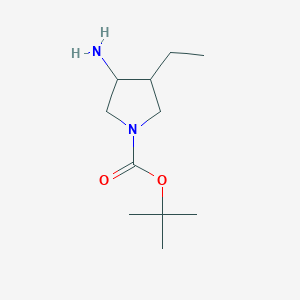


![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine](/img/structure/B1449247.png)
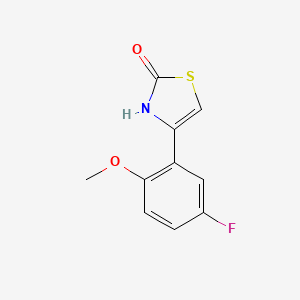
![Thieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1449250.png)
